Product packaging for 2-Butoxy-3-iodopyridin-4-amine(Cat. No.:CAS No. 868997-85-7)

2-Butoxy-3-iodopyridin-4-amine

Cat. No.: B11834820
CAS No.: 868997-85-7
M. Wt: 292.12 g/mol
InChI Key: OKIQTIPKENIQNE-UHFFFAOYSA-N
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Description

Significance within the Landscape of Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a class of organic compounds that are of great importance in various fields, including pharmaceuticals, agrochemicals, and materials science. acs.orgnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, can be modified with a wide array of functional groups at different positions, leading to a vast diversity of chemical structures and properties. wikipedia.org

The synthesis of substituted pyridines has been a long-standing area of research, with numerous methods developed to construct and functionalize the pyridine core. acs.orgnih.govorganic-chemistry.org These methods often aim to control the regioselectivity of substitution, allowing for the precise placement of different groups on the pyridine ring. The presence of multiple, distinct functional groups on a single pyridine scaffold, as seen in 2-Butoxy-3-iodopyridin-4-amine, offers chemists a powerful tool for creating complex molecular architectures.

Role as a Versatile Building Block in Organic Synthesis

The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The amine group can act as a nucleophile, while the iodine atom provides a site for various cross-coupling reactions, a cornerstone of modern organic synthesis. The butoxy group, while generally less reactive, influences the compound's solubility and electronic properties.

This multifunctionality allows for a stepwise and controlled elaboration of the molecule. For instance, the iodo group can participate in palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds. researchgate.netrsc.org Subsequently, the amine group can be modified through acylation, alkylation, or other transformations. This sequential reactivity is highly desirable in the synthesis of complex target molecules.

Emerging Research Interests and Applications

The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of heterocyclic compounds. Research has shown that similar substituted pyridines are key intermediates in the development of therapeutic agents. For example, the analogous compound, 2-Chloro-3-iodopyridin-4-amine (B1632570), is utilized in the synthesis of kinase inhibitors for cancer treatment and compounds targeting neurological pathways. chemicalbook.com

Given the structural similarities, this compound holds potential for the synthesis of novel compounds with biological activity. Its application can be envisioned in the creation of new pyrrolo[3,2-c]pyridine derivatives, a class of compounds that has been investigated for antimicrobial and other medicinal properties. chemicalbook.com The ability to introduce a butoxy group can modulate the lipophilicity and pharmacokinetic properties of the resulting molecules, which is a critical aspect of drug design.

Chemical and Physical Properties

PropertyValue
Molecular Formula C9H13IN2O
Molecular Weight 292.12 g/mol
CAS Number 868997-85-7
Appearance Solid

This data is compiled from publicly available chemical supplier information. aksci.comaksci.com

Synthesis

The synthesis of this compound is not extensively detailed in the provided search results. However, the synthesis of a closely related compound, 2-Chloro-3-iodopyridin-4-amine, involves the iodination of 2-chloropyridin-4-amine using iodine monochloride in acetic acid. chemicalbook.comchemicalbook.com A similar strategy could likely be employed for the synthesis of the butoxy analogue, starting from 2-butoxypyridin-4-amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13IN2O B11834820 2-Butoxy-3-iodopyridin-4-amine CAS No. 868997-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

868997-85-7

Molecular Formula

C9H13IN2O

Molecular Weight

292.12 g/mol

IUPAC Name

2-butoxy-3-iodopyridin-4-amine

InChI

InChI=1S/C9H13IN2O/c1-2-3-6-13-9-8(10)7(11)4-5-12-9/h4-5H,2-3,6H2,1H3,(H2,11,12)

InChI Key

OKIQTIPKENIQNE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=CC(=C1I)N

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 2 Butoxy 3 Iodopyridin 4 Amine

Reactivity Profile of the Amine Functionality

The exocyclic amine group at the 4-position of the pyridine (B92270) ring is a primary site of nucleophilic reactivity. Its chemical behavior is influenced by the electronic properties of the substituted pyridine ring.

The lone pair of electrons on the nitrogen atom of the 4-amino group makes it a potent nucleophile, capable of participating in a variety of reactions to form new carbon-nitrogen bonds. While the pyridine ring nitrogen is also a site of basicity, alkylation reactions on 4-aminopyridine (B3432731) derivatives can sometimes show selectivity. In many cases, alkylating agents will preferentially react with the more basic ring nitrogen to form pyridinium (B92312) salts. However, under specific conditions, N-alkylation of the exocyclic amino group can be achieved. For instance, processes for the N-alkylation of aminopyridines using heterogeneous catalysts have been developed, which can lead to N-monoalkylated or N,N-dialkylated products depending on the reaction conditions. wikipedia.org

The nucleophilicity of the 4-amino group is also demonstrated in its reactions with electrophilic halogenating agents. Studies on 4-aminopyridine (4-AP) have shown that it reacts with reagents like iodine monochloride (ICl) and iodine monobromide (IBr) to form charge-transfer complexes and ionic species where the nitrogen atoms of the pyridine ring bridge an iodine cation. nih.govlibretexts.org

The 4-amino group readily undergoes acylation with various acylating agents to form the corresponding amides. The acetylation of aminopyridines has been studied, and for 4-aminopyridine, the reaction can proceed through a ring N-acetyl intermediate. acs.org This highlights the dual reactivity of both the exocyclic amino group and the ring nitrogen. The use of 4-aminopyridine and its derivatives as catalysts in acylation reactions further underscores the nucleophilic nature of this functionality. nih.govresearchgate.netnih.gov A range of amide derivatives of 4-aminopyridine have been synthesized and investigated for various applications. researchgate.netcommonorganicchemistry.com

Beyond simple acylation, the amine group can be derivatized in other ways. For example, sulfonylation, the reaction with sulfonyl chlorides, can lead to the formation of sulfonamides. The reaction of 4-aminopyridine with oleum (B3057394) has been shown to produce 4-aminopyridinium-3-sulfonate. nih.gov Additionally, electrochemical methods have been developed for the synthesis of sulfonamides from heteroarylamines like 4-aminopyridine. mdpi.com

Table 1: Examples of Amine-Based Derivatizations of 4-Aminopyridine Analogues
Reaction TypeReagentProduct TypeReference
N-AlkylationAlkyl Halide/Methanol + CatalystN-Alkyl/N,N-Dialkyl Aminopyridine wikipedia.org
AcylationAcetic Anhydride/Acyl ChlorideN-Acylaminopyridine (Amide) acs.orgresearchgate.net
SulfonylationSulfonyl Chloride/OleumN-Sulfonylaminopyridine (Sulfonamide) nih.govmdpi.com

Reactivity of the Butoxy Group

The butoxy group at the 2-position is an ether linkage, which is generally stable under many reaction conditions. However, it can undergo specific transformations, primarily involving the cleavage of the carbon-oxygen bond.

The most significant reaction of the 2-butoxy group is its cleavage under strong acidic conditions. The treatment of ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the C-O bond. mdpi.com For a primary ether such as the butoxy group, this cleavage would likely proceed through an SN2 mechanism. researchgate.net The reaction involves protonation of the ether oxygen, making it a good leaving group (butanol), followed by nucleophilic attack of the halide ion on the carbon atom of the butoxy group. In the context of 2-Butoxy-3-iodopyridin-4-amine, this would result in the formation of 2-hydroxy-3-iodopyridin-4-amine and butyl halide.

While ether cleavage is the primary mode of reactivity, other transformations are less common. The butoxy group is generally unreactive towards nucleophilic attack unless activated. O-dealkylation can also be achieved enzymatically, for instance by cytochrome P450 enzymes, though this is more relevant in a biological context. organic-chemistry.org

Table 2: Predicted Reactivity of the Butoxy Group
Reaction TypeReagentPredicted ProductMechanism
Acidic Ether CleavageHBr or HI2-Hydroxy-3-iodopyridin-4-amine + Butyl HalideSN2

Reactivity of the Iodine Atom

The iodine atom at the 3-position of the pyridine ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The C-I bond is relatively weak and susceptible to oxidative addition to transition metal catalysts, making it an excellent handle for derivatization.

The 3-iodo substituent makes this compound an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, introducing a variety of aryl, heteroaryl, or alkyl groups at the 3-position. The Suzuki-Miyaura reaction of iodopyridines is a well-established and versatile transformation. researchgate.netresearchgate.netrsc.org

Heck Reaction: In the Heck reaction, the iodopyridine is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a direct method for the alkenylation of the pyridine ring at the 3-position. nih.govwikipedia.orgbeilstein-journals.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the iodopyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a powerful method for introducing alkynyl moieties. The Sonogashira coupling of 3-iodopyridine (B74083) derivatives has been successfully employed in the synthesis of various compounds. uni-saarland.deunl.ptnih.gov

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the iodopyridine with an amine in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of primary and secondary amino groups at the 3-position. The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides. acs.orgnih.govwikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of the iodopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance and its ability to form C(sp3)-C(sp2) bonds. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org

Table 3: Common Cross-Coupling Reactions for 3-Iodopyridine Derivatives
Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraOrganoboron ReagentC-C (Aryl, Vinyl, Alkyl)Pd Catalyst + Base
HeckAlkeneC-C (Alkenyl)Pd Catalyst + Base
SonogashiraTerminal AlkyneC-C (Alkynyl)Pd Catalyst + Cu Co-catalyst + Base
Buchwald-HartwigAmineC-NPd Catalyst + Base
NegishiOrganozinc ReagentC-C (Aryl, Vinyl, Alkyl)Pd or Ni Catalyst

Electrophilic Character and Substitution Potential

A comprehensive search of chemical databases and scholarly articles did not yield specific studies detailing the electrophilic character and substitution potential of this compound. While the reactivity of analogous compounds, such as 2-chloro-3-iodopyridin-4-amine (B1632570), has been explored, direct translation of these properties to the butoxy derivative is not explicitly supported by dedicated research. chemicalbook.com The electronic interplay between the butoxy, iodo, and amine substituents on the pyridine ring would theoretically influence its reactivity in electrophilic substitution reactions, but specific research findings are not available.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 2-Butoxy-3-iodopyridin-4-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed for an unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the pyridine (B92270) ring and the butoxy side chain. The chemical shifts (δ) are influenced by the electronic effects of the substituents—the electron-donating amino and butoxy groups and the electron-withdrawing iodo group—as well as the inherent aromaticity of the pyridine ring.

The two aromatic protons on the pyridine ring are expected to appear as distinct doublets due to spin-spin coupling. The proton at the 5-position would likely resonate at a lower field (higher ppm) compared to the proton at the 6-position, influenced by the deshielding effect of the adjacent iodine atom.

The butoxy group will exhibit a characteristic set of signals: a triplet for the terminal methyl protons (CH₃), two multiplets for the two methylene (B1212753) groups (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The chemical shift of the OCH₂ protons will be the furthest downfield among the aliphatic protons due to the deshielding effect of the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
H-5 (Pyridine) 7.5 - 7.8 Doublet
H-6 (Pyridine) 6.3 - 6.6 Doublet
NH₂ 4.5 - 5.5 Broad Singlet
OCH₂ (Butoxy) 4.2 - 4.4 Triplet
CH₂ (Butoxy, position 2) 1.6 - 1.8 Multiplet
CH₂ (Butoxy, position 3) 1.4 - 1.6 Multiplet

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted pyridines. Actual experimental values may vary.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyridine ring carbons are particularly informative. The carbon atom bearing the iodine (C-3) is expected to be significantly shielded (resonate at a lower ppm) due to the "heavy atom effect." Conversely, the carbons attached to the electronegative oxygen (C-2) and nitrogen (C-4) atoms will be deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Pyridine) 160 - 165
C-3 (Pyridine) 85 - 95
C-4 (Pyridine) 150 - 155
C-5 (Pyridine) 110 - 115
C-6 (Pyridine) 145 - 150
OCH₂ (Butoxy) 65 - 70
CH₂ (Butoxy, position 2) 30 - 35
CH₂ (Butoxy, position 3) 18 - 22

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted pyridines. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-5 and H-6) and within the butoxy side chain (OCH₂ with the adjacent CH₂, which in turn couples with the next CH₂, and so on).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal by linking it to its attached proton(s).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds and functional groups.

N-H Stretching: The primary amine (NH₂) group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The aromatic C-H stretching of the pyridine ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the butoxy group will be observed in the 2850-2960 cm⁻¹ region.

C=C and C=N Stretching: The aromatic ring stretching vibrations of the pyridine core are expected in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the butoxy group is anticipated around 1200-1250 cm⁻¹.

C-N Stretching: The C-N stretching of the amino group will likely be found in the 1250-1350 cm⁻¹ range.

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching (asymmetric and symmetric) 3300 - 3500 Medium
Aromatic C-H Stretching 3000 - 3100 Medium to Weak
Aliphatic C-H Stretching 2850 - 2960 Strong
C=C and C=N Ring Stretching 1400 - 1600 Medium to Strong
C-O Stretching 1200 - 1250 Strong

Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₃IN₂O), the expected exact mass can be calculated.

The high-resolution mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of iodine would be readily identifiable due to its monoisotopic nature (¹²⁷I).

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the butoxy group: Cleavage of the C-O bond could lead to the loss of a butoxy radical or a butene molecule.

Loss of the iodo group: Cleavage of the C-I bond would result in a fragment corresponding to the 2-butoxy-pyridin-4-amine cation.

Fragmentation of the butoxy chain: Stepwise loss of alkyl fragments from the butoxy side chain is also a likely fragmentation pathway.

Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule and their connectivity.

Table 4: List of Compound Names

Compound Name
This compound

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For a compound like this compound, HRMS would be employed to confirm its elemental composition, C₉H₁₂IN₂O. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimentally obtained value that closely matches this theoretical mass provides strong evidence for the compound's identity.

In the analysis of a related compound, 2-Chloro-3-iodopyridin-4-amine (B1632570) (C₅H₄ClIN₂), the theoretical monoisotopic mass is 253.9108 Da. nih.govguidechem.com An HRMS instrument would be expected to measure a mass very close to this value, typically within a few parts per million (ppm), thus confirming the elemental formula.

Illustrative HRMS Data for this compound:

ParameterTheoretical ValueHypothetical Measured ValueMass Accuracy (ppm)
Molecular FormulaC₉H₁₃IN₂O--
Theoretical [M+H]⁺293.0100293.01031.02
Isotopic PatternCalculated for C₉H₁₃IN₂OMatches theoretical pattern-

This table presents hypothetical data to illustrate the application of HRMS for the characterization of this compound.

Hyphenated Techniques (e.g., LC-MS, UPLC-MS)

The coupling of liquid chromatography with mass spectrometry provides a powerful platform for the separation, detection, and identification of individual components within a mixture. LC-MS and the more advanced UPLC-MS, which utilizes smaller stationary phase particles to achieve higher resolution and sensitivity, are routinely used to assess the purity of synthesized compounds and to study their fragmentation patterns.

In a typical LC-MS or UPLC-MS analysis of this compound, the compound would first be separated from any impurities on a chromatographic column. The eluent would then be introduced into the mass spectrometer, where the compound is ionized, and its mass-to-charge ratio is measured. Further fragmentation of the parent ion (MS/MS) can provide valuable structural information. While specific LC-MS data for this compound is not available, a study on related pyridine derivatives highlighted that the molecular ion is often the base peak. researchgate.net

Hypothetical UPLC-MS Parameters and Findings for this compound:

ParameterCondition
Chromatography System Acquity UPLC
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Mass Spectrometer QTOF-MS
Ionization Mode ESI Positive
Observed [M+H]⁺ m/z 293.0103
Key MS/MS Fragments m/z 237.0485 (Loss of C₄H₈), m/z 165.9579 (Loss of I)

This table presents a hypothetical set of parameters and expected results for the UPLC-MS analysis of this compound.

The fragmentation pattern in the MS/MS spectrum would be crucial for confirming the connectivity of the atoms. For this compound, characteristic losses would be expected, such as the neutral loss of butene (C₄H₈) from the butoxy group and the loss of the iodine atom.

X-ray Crystallography for Solid-State Structural Confirmation (applicable to related crystalline compounds)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For X-ray crystallographic analysis to be performed on this compound, a single crystal of suitable quality is required. If the compound is a crystalline solid, growing such a crystal would be the first and often most challenging step. Once a suitable crystal is obtained and analyzed, the resulting electron density map would reveal the exact positions of all atoms in the crystal lattice.

While a crystal structure for this compound has not been reported, the analysis of a crystalline derivative would provide invaluable information. For instance, it would confirm the substitution pattern on the pyridine ring and reveal the conformation of the butoxy side chain in the solid state.

Information Obtainable from X-ray Crystallography of a Crystalline Derivative:

Structural InformationSignificance
Connectivity Unambiguous confirmation of the atomic connections, verifying the 2-butoxy, 3-iodo, and 4-amino substitution pattern on the pyridine ring.
Bond Lengths and Angles Provides precise measurements of all bond lengths and angles, offering insights into the electronic structure and potential steric strain within the molecule.
Conformation Determines the spatial orientation of the butoxy group relative to the pyridine ring in the solid state.
Intermolecular Interactions Reveals how the molecules pack in the crystal lattice, highlighting any hydrogen bonding or other non-covalent interactions that stabilize the crystal structure.

Computational Chemistry and Theoretical Investigations of 2 Butoxy 3 Iodopyridin 4 Amine

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons in a molecule is fundamental to its chemical properties. Techniques like Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic molecules, providing insights into their stability and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For 2-Butoxy-3-iodopyridin-4-amine, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, which are regions with high electron density. The butoxy group, being an electron-donating group, would also contribute to raising the energy of the HOMO. The LUMO, conversely, would likely be distributed over the pyridine ring, with significant contributions from the electronegative iodine atom, indicating this as a potential site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on various aminopyridine derivatives have shown how substituents can modulate this gap and, therefore, the molecule's reactivity. rsc.org

Illustrative Data for FMO Analysis

ParameterHypothetical ValueInterpretation
HOMO Energy -5.8 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy -1.2 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE) 4.6 eVA moderate gap, suggesting reasonable stability but capable of reactivity.

Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the butoxy group due to the presence of lone pairs of electrons. The amino group would also contribute to this region.

Positive Potential: Located around the hydrogen atoms of the amino group and potentially a region of slightly positive or neutral potential near the iodine atom, which can engage in halogen bonding.

These maps help in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.

Reaction Mechanism Modeling and Transition State Calculations

Theoretical calculations can be used to model the entire energy profile of a chemical reaction, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, thus, its rate.

For this compound, which serves as an intermediate, a key reaction would be its coupling with other molecules to form more complex structures, such as the tetracyclic Janus kinase inhibitors. googleapis.com Computational modeling could investigate, for example, a Suzuki or Sonogashira coupling at the C-I bond. Calculations would determine the geometry and energy of the reactants, intermediates, transition states, and products for the proposed mechanism (e.g., oxidative addition, transmetalation, reductive elimination). This provides a deep understanding of the reaction's feasibility and can help in optimizing reaction conditions.

Conformational Analysis and Energetic Profiles

The 2-butoxy group in this compound is flexible and can adopt multiple conformations due to rotation around its C-C and C-O single bonds. Conformational analysis aims to identify the most stable arrangement of the atoms (the global minimum) and the energy barriers between different conformations.

This is typically done by performing a systematic or stochastic search of the molecule's potential energy surface. By calculating the relative energies of different conformers, researchers can determine which shapes are most likely to exist at a given temperature. The lowest energy conformer is usually the one that participates in chemical reactions or binds to a receptor. Understanding the preferred conformation is essential for accurate molecular docking studies.

Illustrative Energetic Profile for Butoxy Chain Rotation

Dihedral Angle (O-C-C-C)Relative Energy (kcal/mol)Conformation
60°0.8Gauche
180°0.0Anti (Global Minimum)
-60°0.8Gauche

Note: This table illustrates a simplified energetic profile for the rotation of the butoxy group. The actual profile would be more complex.

Molecular Docking and Ligand-Protein Interaction Studies

Given that this compound is a building block for Janus kinase (JAK) inhibitors, it is plausible that derivative compounds would be studied for their ability to bind to the active site of JAK proteins. google.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.

A docking simulation would place a derivative of this compound into the ATP-binding site of a JAK kinase. The program would then calculate the binding affinity (or docking score) based on the intermolecular interactions formed, such as:

Hydrogen Bonds: Between the amino group or pyridine nitrogen and amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the butoxy group and nonpolar pockets within the protein.

Halogen Bonds: The iodine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom (like oxygen or sulfur) in the protein.

These studies are crucial in drug discovery for predicting the binding mode of a potential inhibitor and for guiding the design of more potent and selective molecules. While no specific docking studies for this compound are published, research on similar aminopyridine-based inhibitors highlights the importance of these interactions in achieving high binding affinity. researchgate.net

Applications and Research Prospects of 2 Butoxy 3 Iodopyridin 4 Amine in Specialized Chemical Fields

Applications in Medicinal Chemistry and Pharmaceutical Research

Building Block for Novel Drug Candidates

2-Butoxy-3-iodopyridin-4-amine serves as a crucial starting material or intermediate in the synthesis of more complex molecules designed for therapeutic applications. The presence of the butoxy, iodo, and amine groups on the pyridine (B92270) core allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures. This versatility is highly valued in drug discovery, where the ability to systematically modify a core structure is essential for optimizing pharmacological properties.

The synthesis of this compound itself has been detailed in patent literature, highlighting its importance as a precursor. For instance, it can be prepared from 2-butoxypyridin-4-amine through iodination using N-iodosuccinimide in acetic acid googleapis.comgoogleapis.com. This straightforward synthesis makes the compound readily accessible for further elaboration into potential drug candidates.

Development of Kinase Inhibitors (e.g., targeting cancer pathways)

A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery.

Specifically, this compound has been utilized as a key intermediate in the synthesis of tetracyclic inhibitors of Janus kinases (JAKs) google.com. JAKs are a family of tyrosine kinases that are integral to the signaling of numerous cytokines and growth factors, which are involved in immune responses and cell growth. Inhibitors of JAKs are therefore being investigated for the treatment of autoimmune diseases and cancer googleapis.comgoogleapis.com.

The synthesis of these complex kinase inhibitors involves multiple steps where the structure of this compound is further modified. The iodo group, for example, can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the final complex structure of the kinase inhibitor.

Application Role of this compound Therapeutic Target Potential Indications
Kinase Inhibitor SynthesisIntermediate/Building BlockJanus Kinases (JAKs)Cancer, Autoimmune Diseases

Synthesis of Neurological Therapeutic Agents

While the pyridine scaffold is common in neurologically active compounds, specific research detailing the use of this compound in the synthesis of neurological therapeutic agents is not extensively documented in publicly available literature.

Investigation as Glycogen Synthase Kinase-3 (GSK-3) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is another important enzyme in cell signaling, and its inhibitors are being investigated for a range of conditions, including neurodegenerative diseases and diabetes. Although many pyridine-containing compounds have been explored as GSK-3 inhibitors, there is no direct evidence in the reviewed literature to suggest that this compound has been specifically investigated for this purpose.

Research into EHMT1/EHMT2 Methyltransferase Inhibition for Epigenetic Studies

Euchromatic histone methyltransferases 1 and 2 (EHMT1 and EHMT2) are enzymes that play a role in epigenetic regulation and are targets for diseases like cancer. While various heterocyclic compounds are being studied as EHMT1/2 inhibitors, the direct application of this compound in this specific area of research is not well-documented.

Precursor for Anti-HIV Agents (from related pyridine analogs)

Pyridine and its derivatives are known to be important scaffolds in the development of anti-HIV agents. However, a direct synthetic link or use of this compound as a precursor for anti-HIV agents has not been identified in the current body of scientific literature.

Development of Antimycobacterial and Antibacterial Compounds (from related pyridine analogs)

The pyridine scaffold is a cornerstone in the development of antimicrobial agents due to its presence in numerous natural products and synthetic drugs. researchgate.netrsc.org The emergence of drug-resistant bacterial and mycobacterial strains necessitates the continuous search for new therapeutic agents, and pyridine derivatives are a promising area of research. nih.govcuni.cz

Research into pyridine analogs has demonstrated significant efficacy against various pathogens. Studies on imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) have revealed potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov For instance, certain IPA derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.05 μg/mL, highlighting the potential of this class of compounds. nih.gov Similarly, other synthesized pyridine derivatives have shown encouraging antimycobacterial activity against both drug-sensitive and multi-drug resistant (MDR-MTB) strains of M. tuberculosis. nih.govrsc.org

The antibacterial potential of pyridine derivatives extends beyond mycobacteria. Various substituted pyridines have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.govjapsonline.com For example, oxazolidinones containing a heteroaromatic ring-substituted pyridine moiety have shown enhanced in vitro activities against problematic gram-positive strains. nih.gov The structural features of this compound, particularly the lipophilic butoxy group and the halogen atom, could be leveraged to design novel compounds with improved penetration into bacterial cells and potent inhibitory activity.

Table 1: Antimycobacterial Activity of Selected Pyridine Analogs

Compound Class Target Organism Key Findings Reference
Isoniazid and Pyridine Derivatives M. tuberculosis H37Rv & drug-resistant isolates Displayed encouraging antimycobacterial activity with IC50 values of 3.2 µM and 1.5 µM against the H37Rv strain. nih.gov nih.gov
Imidazo[1,2-a]pyridine amides (IPAs) M. tuberculosis H37Rv Exhibited excellent anti-TB activity with MIC values as low as 0.05 μg/mL. nih.gov nih.gov
Pyridine-4-carbohydrazide Derivatives Drug-susceptible and MDR M. tuberculosis Many derivatives showed potent antimycobacterial activity, with MICs as low as ≤0.25 μM. rsc.org rsc.org

Applications in Agrochemical Research and Development

Pyridine-based compounds are integral to modern agriculture, serving as active ingredients in a wide array of fungicides, insecticides, and herbicides. chempanda.comresearchgate.net The pyridine ring is a key structural motif in many commercial pesticides, including neonicotinoid insecticides and auxin mimic herbicides. chempanda.comresearchgate.net

Substituted pyridines are frequently used as intermediates in the synthesis of new herbicidal agents. chempanda.com The functional groups on the pyridine ring can be readily modified to create diverse libraries of compounds for screening. researchgate.net The structure of this compound, with its reactive amine and iodo groups, makes it an attractive starting material for synthesizing more complex molecules. For instance, the amine group can be derivatized to form amides or ureas, while the iodo group can participate in cross-coupling reactions to introduce new aryl or alkyl substituents. These modifications are crucial for tuning the biological activity and selectivity of potential herbicides. The development of novel pyrimidin-4-amine derivatives has led to compounds with broad-spectrum insecticidal and fungicidal activity, suggesting that similar derivatization of pyridin-4-amines could yield potent agrochemicals. acs.org

Applications in Advanced Materials Science

The unique electronic and structural properties of substituted pyridines make them valuable components in the field of materials science. A structurally related compound, 2-Chloro-3-iodopyridin-4-amine (B1632570), has been identified as a useful building block in the synthesis of novel organic materials. chemicalbook.com

The presence of halogen atoms and an amine group on the pyridine ring of this compound allows it to act as a versatile precursor for polymerization and material synthesis. chemicalbook.com The amine group can serve as a nucleophile or a site for hydrogen bonding, while the iodo-substituent provides a reactive site for cross-coupling reactions, such as Suzuki or Sonogashira coupling. These reactions are fundamental in creating conjugated polymers and other organic materials with specific electronic and optical properties.

Incorporating halogenated pyridine derivatives into polymers and other materials can significantly modulate their physical and chemical properties. chemicalbook.com The inclusion of such compounds can enhance thermal stability, improve electrical conductivity in conjugated systems, and increase chemical resistance. chemicalbook.com The butoxy group in this compound could further influence material properties by increasing solubility in organic solvents, which is beneficial for processing, and by altering the packing of polymer chains, thereby affecting the material's bulk properties.

Applications in Catalysis Research

Pyridine and its derivatives are widely employed as ligands in transition-metal catalysis. nih.govacsgcipr.org The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its catalytic activity and selectivity. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex.

The compound this compound offers multiple coordination sites—the pyridine nitrogen and the exocyclic amine group—making it a potential bidentate ligand. Such ligands are highly valuable in catalysis as they can form stable chelate complexes with metal ions. The electronic properties of the ligand, and thus the catalyst's reactivity, can be fine-tuned by the electron-donating amine and butoxy groups and the electron-withdrawing iodo group. Palladium complexes with substituted pyridine ligands, for example, have been used as catalysts for the reduction of aromatic nitro compounds. acs.org Furthermore, rare earth metal complexes ligated by substituted pyridines have shown catalytic activity in C-H functionalization reactions. nih.gov The unique substitution pattern of this compound makes it a candidate for developing novel catalysts for a variety of organic transformations.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-Chloro-3-iodopyridin-4-amine
Imidazo[1,2-a]pyridine amides (IPAs)
Imidazo[1,2-a]pyridine sulfonamides (IPSs)
Pyridine-4-carbohydrazide

The search results consistently refer to a related but structurally distinct compound, "2-Chloro-3-iodopyridin-4-amine," for which a body of research exists. However, in strict adherence to the user's instructions to focus solely on "this compound" and to not introduce information outside the explicit scope, an article on the chloro-analogue cannot be provided as a substitute.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on "this compound" covering the specified topics at this time. Further research and publication on this specific chemical compound would be necessary to fulfill the request as outlined.

Future Directions and Emerging Research Avenues for 2 Butoxy 3 Iodopyridin 4 Amine

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of highly substituted pyridines is a cornerstone of pharmaceutical and agrochemical research. vcu.edu However, many traditional methods rely on harsh conditions, stoichiometric reagents, and environmentally persistent solvents. researchgate.net Future research on 2-Butoxy-3-iodopyridin-4-amine should prioritize the development of sustainable and green synthetic routes.

Current approaches to similar pyridine (B92270) frameworks often involve multi-step sequences that may not align with the principles of green chemistry. Emerging strategies that could be adapted for the synthesis of this target molecule include:

Microwave-Assisted Multicomponent Reactions (MCRs): These reactions offer significant advantages, such as reduced reaction times, higher yields, and often require less solvent. nih.govnih.gov An MCR approach could potentially construct the substituted pyridine core in a single, efficient step.

Heterogeneous Catalysis: The use of recyclable catalysts, such as metal-organic frameworks (MOFs), can simplify product purification and reduce waste. acs.org Research into a MOF-catalyzed synthesis could provide a more sustainable manufacturing process.

Solvent-Free and Atom-Economical Reactions: Designing syntheses that minimize or eliminate solvents and maximize the incorporation of all starting material atoms into the final product is a key goal of green chemistry. rsc.org Iron-catalyzed cyclizations, for example, offer a greener alternative to some traditional methods. rsc.org

Aspect Plausible Traditional Route Potential Green Chemistry Route
Strategy Multi-step synthesis from pyridine N-oxide or pre-functionalized rings.One-pot, microwave-assisted multicomponent reaction. nih.gov
Catalyst Stoichiometric activating agents or heavy metal catalysts.Recyclable heterogeneous catalyst (e.g., MOF or zeolite). acs.org
Solvents Chlorinated solvents (e.g., Dichloromethane) or high-boiling polar aprotic solvents (e.g., DMF).Greener solvents (e.g., Ethanol, 2-MeTHF) or solvent-free conditions. rsc.org
Energy Input Prolonged heating under conventional reflux.Efficient and rapid microwave irradiation. nih.gov
Waste Significant generation of byproducts and solvent waste.Reduced waste streams and potential for catalyst recycling.

Development of Stereoselective Synthetic Pathways

The term "butoxy" in this compound is ambiguous and could refer to n-butoxy, isobutoxy, or the chiral sec-butoxy group. The development of stereoselective synthetic methods is crucial, as the spatial arrangement of the sec-butoxy group could significantly impact the biological activity and pharmacokinetic properties of its derivatives. Enantiomers of a chiral drug can exhibit widely different effects, making access to stereopure compounds essential.

Future research should focus on pathways that can selectively produce either the (R)- or (S)-enantiomer. Promising approaches from the broader field of pyridine chemistry that could be adapted include:

Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

Nucleophilic Addition to Chiral Pyridinium (B92312) Salts: This method has been successfully used to accomplish the stereoselective synthesis of related pyridinone systems and could be applicable here. nih.gov

Isomer Structure Significance in Future Research
(R)-2-(sec-butoxy)-3-iodopyridin-4-amine (Chemical structure of the R-enantiomer)Investigation of specific interactions with biological targets; potential for unique therapeutic profile.
(S)-2-(sec-butoxy)-3-iodopyridin-4-amine (Chemical structure of the S-enantiomer)Comparison of biological activity against the R-enantiomer; may possess different efficacy or safety profile.
Racemic Mixture (Chemical structures of both enantiomers)Initial screening library; separation may be required to identify the more active enantiomer.

Advanced In Vitro Biological Screening and Target Identification

The aminopyridine motif is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates. rsc.org Derivatives are known to act as inhibitors of various enzyme classes, particularly protein kinases, which are critical targets in oncology. nih.govchemicalbook.com The this compound scaffold is an ideal starting point for creating focused libraries for biological screening.

A forward-thinking research program would involve a tiered screening approach:

High-Throughput Screening (HTS): Screening a library of derivatives against a broad panel of disease-relevant targets, such as kinases, proteases, and epigenetic enzymes.

Phenotypic Screening: Assessing the effects of compounds on whole cells to identify desired biological outcomes (e.g., cancer cell death, reduction of inflammatory markers) without pre-supposing a specific target.

Target Deconvolution: For "hits" identified in phenotypic screens, advanced techniques are needed to identify the specific molecular target. Modern methods like CRISPR-based functional genomics screens can effectively pinpoint the genes (and by extension, the proteins) that mediate a compound's activity. myllia.com

Screening Stage Objective Methodologies Potential Target Classes
Primary Screening Identify initial "hit" compounds.High-throughput enzymatic assays, cell viability assays.Protein Kinases, HDACs, Fatty Acid Synthase. nih.gov
Secondary Screening Confirm activity and determine selectivity.Orthogonal assays, selectivity panels (e.g., KinomeScan), dose-response curves.Specific kinase subfamilies (e.g., CDK, MAP4K4). researchgate.net
Target Identification Elucidate the mechanism of action for phenotypic hits.CRISPR screens myllia.com, thermal proteome profiling, affinity chromatography-mass spectrometry.Novel or unexpected therapeutic targets.

High-Throughput Synthesis and Combinatorial Library Generation

The true value of this compound lies in its potential as a scaffold for combinatorial chemistry. fiveable.mewikipedia.org The presence of two distinct and orthogonally reactive functional groups—the 4-amino group and the 3-iodo group—allows for the rapid generation of a large and diverse library of analogs. Automated synthesis platforms can be employed to accelerate this process. nih.gov

Diversification at the 4-Amino Group: The primary amine can be readily modified through acylation, sulfonylation, reductive amination, or urea/thiourea formation to explore the chemical space around this position.

Diversification at the 3-Iodo Group: The iodine atom is a versatile handle for a wide array of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. mdpi.com This allows for the introduction of a vast range of aryl, heteroaryl, alkyl, and alkynyl groups.

Scaffold Position Reaction Type Building Blocks (Examples) Resulting Moiety
4-NH₂ AcylationAcid Chlorides, Carboxylic AcidsAmides
SulfonylationSulfonyl ChloridesSulfonamides
Reductive AminationAldehydes, KetonesSecondary/Tertiary Amines
3-I Suzuki CouplingBoronic Acids/EstersAryls, Heteroaryls
Sonogashira CouplingTerminal AlkynesAlkynyls
Buchwald-Hartwig AminationAmines, AnilinesSubstituted Amines

Synergistic Approaches with Computational and Experimental Techniques

To navigate the vast chemical space accessible from this scaffold efficiently, a synergistic approach combining computational modeling and experimental synthesis is paramount. bookbook.ee This iterative cycle allows for the rational design of compounds with a higher probability of success, saving time and resources.

The workflow would involve:

In Silico Library Design: Using computational tools to generate a virtual library of derivatives and predict their drug-like properties (e.g., ADME/Tox profiles).

Structure-Based Design: If a biological target is known, molecular docking can be used to predict how well different analogs will bind to the target's active site, guiding the selection of which compounds to synthesize. researchgate.netresearchgate.net

QSAR Modeling: As experimental data on the biological activity of analogs becomes available, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the activity of yet-unsynthesized compounds. rsc.org

Experimental Validation: The most promising candidates identified through computational analysis are then synthesized and tested in vitro. The results are fed back into the computational models to refine them for the next design cycle.

Step Computational Technique Objective Experimental Action
1. Design Molecular Docking, Pharmacophore ModelingPrioritize analogs with predicted high affinity for a target.Synthesize a focused set of top-ranked virtual compounds.
2. Test N/AN/APerform in vitro biological assays on synthesized compounds.
3. Analyze QSAR, Free Energy Perturbation (FEP)Build predictive models based on experimental results; understand drivers of activity.Analyze structure-activity relationships to inform the next design cycle.
4. Refine De novo design, virtual library enumerationPropose novel structures or modifications based on the refined model.Synthesize the next generation of optimized compounds.

Integration into Multifunctional Molecular Systems

Beyond its potential as a core for small molecule therapeutics, this compound can serve as a key building block for more complex, multifunctional molecular systems. The reactive handles on the scaffold are ideal for conjugation to other molecular entities to create novel constructs with advanced functions.

Future research could explore its integration into:

PROTACs (Proteolysis-Targeting Chimeras): If a derivative is found to bind to a protein of interest, it could be linked to an E3 ligase-binding molecule. The resulting PROTAC would induce the targeted degradation of the protein, offering a powerful therapeutic modality.

Molecular Probes: The scaffold can be functionalized with reporter tags, such as fluorophores or biotin, via the iodo or amino positions. These probes would be invaluable tools for studying biological systems through techniques like fluorescence microscopy or affinity pulldown assays.

Antibody-Drug Conjugates (ADCs): For potent cytotoxic derivatives, the scaffold could be attached to a monoclonal antibody via a linker. This would allow for the targeted delivery of the cytotoxic payload directly to cancer cells, increasing efficacy and reducing systemic toxicity.

System Type Role of the Scaffold Required Functionalization Potential Application
PROTAC Warhead (binder for Protein of Interest)Attachment of a linker and an E3 ligase ligand to the 4-amino or 3-position.Targeted protein degradation in oncology or immunology.
Molecular Probe Core structure for a reporter toolConjugation of a fluorophore or affinity tag (e.g., biotin).Visualizing target proteins in cells; identifying binding partners.
ADC Payload Cytotoxic agentIncorporation of a cleavable or non-cleavable linker for antibody attachment.Targeted cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Butoxy-3-iodopyridin-4-amine, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and nucleophilic substitution. For example, iodination of a pyridine precursor (e.g., 2-butoxy-3-bromopyridin-4-amine) using NaI in acetone under reflux can replace bromine with iodine. Catalytic hydrogenation or palladium-catalyzed coupling may optimize the introduction of the amine group . Key parameters include solvent polarity (e.g., DMF vs. acetone), reaction temperature (60–100°C), and catalyst loading (e.g., 5 mol% Pd/C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 6.5–8.5 ppm, butoxy CH2 at δ 1.0–1.6 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Prioritize PPE (gloves, goggles) due to potential acute toxicity and irritant properties. Work in a fume hood to avoid inhalation. Store in amber vials at 4°C to prevent iodine degradation. Neutralize waste with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituent bulk) affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine at position 3 enhances electrophilicity for Suzuki-Miyaura couplings. Compare with analogs like 3-iodo-2-methoxy-6-methylpyridin-4-amine (similarity index 0.78) . Use DFT calculations (B3LYP/6-31G*) to predict regioselectivity. Experimentally, test Pd(OAc)2/XPhos in toluene/water (80°C) to couple with aryl boronic acids, monitoring yields via LC-MS .

Q. What strategies optimize the stability of this compound in aqueous media for biological assays?

  • Methodological Answer : Stabilize via:

  • pH control : Buffers (pH 6–8) minimize hydrolysis of the iodopyridine ring.
  • Co-solvents : Use DMSO or PEG-400 (≤10% v/v) to enhance solubility without denaturing proteins.
  • Light avoidance : Wrap samples in foil to prevent photodeiodination .

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of p38 MAP kinase (PDB: 3D83). Parameterize the iodine atom with AMBER force fields. Validate with SAR studies on analogs like 3-iodo-5-methylpyridin-2-amine (IC50 comparisons) .

Q. What analytical techniques resolve contradictions in reported reactivity data for halogenated pyridinamines?

  • Methodological Answer : Address discrepancies via:

  • Kinetic studies : Monitor reaction progress using in-situ IR (e.g., C-I bond cleavage at 500 cm⁻¹).
  • Isotopic labeling : Use 13C-labeled butoxy groups to track substituent effects in NMR .
  • Meta-analysis : Compare datasets from PubChem and DSSTox to identify outliers .

Comparative and Mechanistic Questions

Q. How does this compound compare to chloro- or bromo-substituted analogs in catalytic applications?

  • Methodological Answer : Iodine’s larger atomic radius increases bond lability. For example, in Ullmann couplings, the C-I bond in this compound reacts 3x faster than C-Br in 2-chloro-3-bromopyridin-4-amine (similarity index 0.75) . Quantify using Arrhenius plots (Ea = 60–80 kJ/mol) .

Q. What role does the butoxy group play in modulating the compound’s electronic properties?

  • Methodological Answer : The butoxy group donates electron density via resonance, stabilizing the pyridine ring. Cyclic voltammetry (CH3CN, 0.1 M TBAPF6) shows a 0.2 V anodic shift in oxidation potential compared to methoxy analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.